molecular formula C13H11NS B14153373 3-Methyl-10H-phenothiazine CAS No. 3939-47-7

3-Methyl-10H-phenothiazine

Cat. No.: B14153373
CAS No.: 3939-47-7
M. Wt: 213.30 g/mol
InChI Key: ZTZUBEWGBTVCHW-UHFFFAOYSA-N
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Description

3-Methyl-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms Phenothiazine and its derivatives are known for their diverse applications in various fields, including medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-10H-phenothiazine typically involves the methylation of phenothiazine. One common method is the reaction of phenothiazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale methylation processes using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-10H-phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-10H-phenothiazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-10H-phenothiazine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activities. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its redox properties enable it to participate in electron transfer reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound, known for its use in antipsychotic drugs.

    10-Methylphenothiazine: Another methylated derivative with similar properties.

    Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.

    Promethazine: An antihistamine and antiemetic drug.

Uniqueness

3-Methyl-10H-phenothiazine is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, such as in the development of new pharmaceuticals and advanced materials .

Properties

CAS No.

3939-47-7

Molecular Formula

C13H11NS

Molecular Weight

213.30 g/mol

IUPAC Name

3-methyl-10H-phenothiazine

InChI

InChI=1S/C13H11NS/c1-9-6-7-11-13(8-9)15-12-5-3-2-4-10(12)14-11/h2-8,14H,1H3

InChI Key

ZTZUBEWGBTVCHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=CC=CC=C3S2

Origin of Product

United States

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